SBC040

CFTR potentiation cystic fibrosis combinatorial pharmacology

SBC040 (IUPAC: 4-(6-Amino-2-chloro-9H-purin-9-yl)benzamide; molecular formula C₁₂H₉ClN₆O; MW 288.695) is a synthetic small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel. Identified through a screening campaign targeting CFTR modulators, SBC040 belongs to a structurally distinct family of purine-based potentiators that operate independently of the cAMP/protein kinase A (PKA) phosphorylation axis.

Molecular Formula C12H9ClN6O
Molecular Weight 288.695
Cat. No. B1193538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBC040
SynonymsSBC040;  SBC-040;  SBC 040
Molecular FormulaC12H9ClN6O
Molecular Weight288.695
Structural Identifiers
SMILESO=C(N)C1=CC=C(N2C=NC3=C(N)N=C(Cl)N=C23)C=C1
InChIInChI=1S/C12H9ClN6O/c13-12-17-9(14)8-11(18-12)19(5-16-8)7-3-1-6(2-4-7)10(15)20/h1-5H,(H2,15,20)(H2,14,17,18)
InChIKeyNSIGQAXQCUFILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SBC040: A Purine-Scaffold, cAMP-Independent CFTR Potentiator for Combinatorial Cystic Fibrosis and Cholestasis Research Applications


SBC040 (IUPAC: 4-(6-Amino-2-chloro-9H-purin-9-yl)benzamide; molecular formula C₁₂H₉ClN₆O; MW 288.695) is a synthetic small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel [1]. Identified through a screening campaign targeting CFTR modulators, SBC040 belongs to a structurally distinct family of purine-based potentiators that operate independently of the cAMP/protein kinase A (PKA) phosphorylation axis [1]. The compound is covered by patent WO 2016 087665 A2, which claims compounds for treating cystic fibrosis [1][2]. Unlike the clinically approved potentiator ivacaftor (VX-770) — a quinolone derivative — or GLPG1837 (ABBV-974) — a thienopyran carboxamide — SBC040 is characterized by a 2-chloro-6-aminopurine core linked to a benzamide moiety, representing a chemotype absent from the currently marketed CFTR modulator armamentarium [1][3].

Why CFTR Potentiators Are Not Functionally Interchangeable: Binding Site, Mechanism, and Mutation-Specificity Considerations for SBC040


CFTR potentiators cannot be treated as interchangeable reagents because they occupy distinct binding sites on the CFTR protein, exhibit divergent dependence on the cAMP/PKA phosphorylation axis, and display mutation-specific efficacy profiles. Cryo-EM studies and molecular dynamics simulations have shown that ivacaftor (VX-770) and GLPG1837 bind within the membrane-spanning domains (MSDs) of CFTR, likely competing for the same site [1][2]. In contrast, SBC040 is predicted — through molecular dynamics simulations — to bind at the vicinity of the ATP-binding sites within the nucleotide-binding domains (NBDs), a region distinct from the VX-770/GLPG1837 binding locus [1]. Furthermore, VX-770 requires CFTR phosphorylation by PKA for its potentiating activity, whereas SBC040 functions efficiently at low forskolin concentrations (i.e., under low cAMP conditions), indicating a mechanistically orthogonal mode of action [1][3]. These structural and mechanistic differences mean that direct substitution of one CFTR potentiator for another in research or therapeutic development programs will yield non-equivalent outcomes, particularly in combinatorial regimens where additive or synergistic effects depend on simultaneous engagement of multiple binding sites [1].

SBC040 Quantitative Differentiation Evidence vs. Ivacaftor (VX-770), GLPG1837, and SBC219 — A Comparator-Anchored Procurement Guide


Evidence Item 1: Synergistic Potentiation of CFTR Class II/III Mutants When Combined with VX-770 — Direct Head-to-Head vs. VX-770 Alone and SBC040 Alone

In halide-sensitive fluorescence quenching assays and Ussing chamber electrophysiology, SBC040 alone potentiates CFTR channel activity with an EC₅₀ close to 1 µM at low forskolin concentration (cAMP-independent conditions). Critically, when SBC040 is co-applied with VX-770, a synergistic effect is observed — channel activity exceeds the sum of individual effects — on multiple CFTR mutants of classes II (e.g., F508del) and III (gating mutants) [1]. This synergy is mechanistically attributed to simultaneous occupation of distinct binding sites: VX-770 within the MSDs and SBC040 at the ATP-binding site vicinity of the NBDs, as supported by molecular dynamics simulations [1]. In contrast, GLPG1837 and VX-770 share a common binding site and thus compete rather than synergize when co-applied on wild-type CFTR, underscoring SBC040's unique combinatorial compatibility with VX-770 [2].

CFTR potentiation cystic fibrosis combinatorial pharmacology synergy F508del class II/III mutations

Evidence Item 2: cAMP-Independent Mechanism Allows Potentiation Under Low-Phosphorylation Conditions Where VX-770 Is Ineffective — Class-Level Inference

SBC040 is explicitly characterized as a cAMP-independent CFTR potentiator, achieving an EC₅₀ close to 1 µM at low concentrations of forskolin [1]. This contrasts with VX-770, whose potentiation of CFTR is strictly phosphorylation-dependent — VX-770 opens the CFTR channel gate in a phosphorylation-dependent but ATP-independent manner, requiring prior PKA-mediated phosphorylation of the regulatory (R) domain [2][3]. In experimental settings where intracellular cAMP levels are sub-saturating (e.g., physiologically relevant low-level stimulation or disease states with impaired cAMP signaling), VX-770 alone may produce suboptimal channel activation. SBC040's ability to potentiate CFTR under low-cAMP conditions represents a mechanistically distinct pharmacological profile that is not shared by VX-770 or GLPG1837, the latter of which displays state-dependent binding and requires the channel to be in a phosphorylated open state for high-affinity interaction [2].

cAMP-independent phosphorylation-independent CFTR gating forskolin PKA-independent potentiation

Evidence Item 3: Cross-Target Rescue of ABCB11/BSEP Missense Variants — Direct Head-to-Head Comparison with Ivacaftor, GLPG1837, and SBC219 in Taurocholate Transport Assays

In an independent study by Mareux et al. (2022), the functional rescue capacity of four CFTR potentiators — ivacaftor (VX-770), GLPG1837, SBC040, and SBC219 — was compared head-to-head in MDCK cell clones co-expressing ABCB11 (BSEP) disease-causing missense variants (A257V, T463I, G562D) derived from PFIC2 patients [1]. All four potentiators increased taurocholate (bile acid) transport in the A257V and T463I variants, with a lesser effect on G562D. Critically, a synergistic effect was observed specifically when ivacaftor was combined with SBC040 or with SBC219, but not with GLPG1837 co-application [1]. This cross-target synergy mirrors the distinct binding-site pharmacology observed for CFTR (Evidence Item 1) and demonstrates that SBC040's differentiation extends beyond its canonical CFTR target to ABC transporter family members relevant to rare cholestatic liver diseases. The chemical structure of SBC040 is provided as 4-(6-Amino-2-chloro-9H-purin-9-yl)benzamide (C₁₂H₉ClN₆O), with the purine scaffold being chemically distinct from the scaffolds of ivacaftor (quinolone) and GLPG1837 (thienopyran carboxamide) [1][2].

ABCB11 BSEP bile acid transport PFIC2 cholestasis pharmacological rescue taurocholate

Evidence Item 4: Purine-Scaffold Chemical Differentiation vs. Quinolone (VX-770) and Thienopyran (GLPG1837) Chemotypes — Supporting Structural Evidence for Patent-Distinct IP and Binding Site Orthogonality

SBC040 is built on a 2-chloro-6-aminopurine core linked via an N9 position to a para-benzamide substituent (IUPAC: 4-(6-Amino-2-chloro-9H-purin-9-yl)benzamide; MW 288.695; C₁₂H₉ClN₆O) . This purine-based scaffold is chemically orthogonal to the quinolone scaffold of ivacaftor (VX-770; N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide; MW 392.49) and the thienopyran carboxamide scaffold of GLPG1837 (N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide; MW 389.47) . The purine scaffold is patent-protected under WO 2016 087665 A2, which specifically claims this chemotype as a distinct family of CFTR modulators [1]. Molecular dynamics simulations indicate that the purine scaffold of SBC040 enables binding at the ATP-binding site vicinity within the NBDs, a region inaccessible to the quinolone and thienopyran chemotypes that occupy the MSD interface [1]. This chemotype–binding site mapping provides a structural rationale for the distinct pharmacology of SBC040.

purine scaffold chemical structure intellectual property chemotype differentiation medicinal chemistry

High-Value Application Scenarios for SBC040 Procurement Based on Quantitative Differentiation Evidence


Scenario 1: Combinatorial CFTR Potentiation Studies Requiring Multi-Site Synergy with VX-770

Research groups investigating multi-site CFTR pharmacology require a potentiator that binds outside the MSD region to achieve synergistic — rather than merely additive — channel activation when co-administered with VX-770 (ivacaftor). SBC040 uniquely satisfies this requirement, as its predicted NBD/ATP-site binding enables synergy with VX-770 on class II (F508del) and class III gating mutants, whereas GLPG1837 competes for the MSD site and fails to produce synergy [1]. Procurement of SBC040 is warranted in any experimental design where the scientific question involves mechanistic dissection of allosteric cross-talk between NBD and MSD binding sites in CFTR, or where the goal is to identify co-potentiator pairs that exceed the therapeutic ceiling of VX-770 monotherapy [1][2].

Scenario 2: CFTR Pharmacology Under Low-cAMP/Physiological Phosphorylation Conditions

In native epithelial tissues and disease-relevant models where intracellular cAMP levels are not artificially saturating, VX-770's phosphorylation-dependent mechanism results in diminished potentiation. SBC040's cAMP-independent profile — with an EC₅₀ of approximately 1 µM at low forskolin concentration — makes it the potentiator of choice for experiments designed to recapitulate physiologically relevant CFTR activation conditions or for screening campaigns targeting phosphorylation-bypass mechanisms [1]. This scenario is particularly relevant for primary human bronchial epithelial (HBE) cell cultures at air-liquid interface, where endogenous cAMP tone is substantially lower than in heterologous overexpression systems [1].

Scenario 3: ABC Transporter Pharmacological Rescue Beyond CFTR — ABCB11/BSEP Deficiency Models

SBC040 has been independently validated in a head-to-head comparison with ivacaftor, GLPG1837, and SBC219 for rescue of ABCB11 (BSEP) missense variant function in MDCK cell-based taurocholate transport assays [1]. The compound's ability to synergize with ivacaftor in this non-CFTR ABC transporter context — a property not shared by GLPG1837 — makes SBC040 a strategic procurement for laboratories expanding their ABC transporter modulator research into progressive familial intrahepatic cholestasis type 2 (PFIC2) and other canalicular transport deficiencies [1]. This cross-target rescue evidence also supports procurement for broader ABC transporter family pharmacology programs seeking to identify scaffold-dependent polypharmacology [1].

Scenario 4: Medicinal Chemistry Programs Exploring Purine-Scaffold CFTR Modulator SAR

The purine scaffold of SBC040 (2-chloro-6-aminopurine core) is chemically distinct from the quinolone (VX-770) and thienopyran (GLPG1837) chemotypes that dominate the clinical CFTR modulator landscape [1][2]. For medicinal chemistry teams conducting structure–activity relationship (SAR) studies aimed at expanding chemical diversity in the CFTR potentiator space, SBC040 provides a validated starting point with confirmed on-target activity (CFTR EC₅₀ ≈ 1 µM), distinct IP coverage under patent WO 2016 087665 A2, and a predicted binding mode at the ATP-site vicinity that can guide rational analog design [1][2].

Quote Request

Request a Quote for SBC040

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.